4-クロロ-7-(トリフルオロメチル)キナゾリン

説明

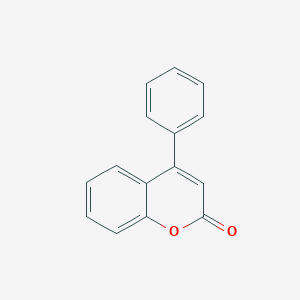

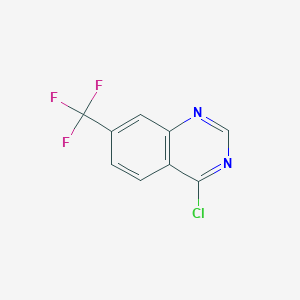

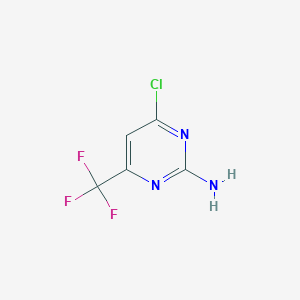

4-Chloro-7-(trifluoromethyl)quinazoline is a compound that belongs to the quinazoline derivatives, a class of nitrogen-containing heterocyclic compounds known for their biological activity. The presence of a trifluoromethyl group is a common modification in medicinal chemistry, often introduced to improve the physicochemical properties of a molecule, such as metabolic stability and lipophilicity .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from commercially available substrates. For instance, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine was achieved through substitution reactions and reduction, starting from 4-chloro-7-fluoro-6-nitro-quinazoline . Another example is the synthesis of 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, which was prepared from 4-chloro-2-nitrobenzoic acid through a series of reactions including esterification, amidation, reduction, and condensation . Additionally, 6-trifluoromethylindolo[1,2-c]quinazolines were synthesized from indoles and N-(2-iodophenyl)trifluoroacetimidoyl chlorides using a Friedel-Crafts reaction/C-H bond activation methodology .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be determined using various spectroscopic techniques. For example, the crystal structure of a related compound, ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate, was elucidated by X-ray analysis, revealing its tricyclic system . Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been used to predict the molecular structure and spectroscopic properties of similar compounds, providing insights into their electronic structure and potential reactivity .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, which are often utilized to synthesize more complex molecules. The introduction of different substituents, such as the trifluoromethyl group, can significantly alter the reactivity and biological activity of these compounds. For instance, the synthesis of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives involved cyclization and etheration reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-7-(trifluoromethyl)quinazoline derivatives are influenced by the presence of substituents on the quinazoline ring. The introduction of a trifluoromethyl group can improve the compound's biological activity and physicochemical properties, such as solubility and stability to light . The hydrogen-bonding capabilities of quinazoline derivatives, as demonstrated by the structures of isomeric compounds with chloro- and nitro-substituted benzoic acids, can also play a significant role in their physical properties and potential for forming crystalline structures .

科学的研究の応用

医薬品化学

“4-クロロ-7-(トリフルオロメチル)キナゾリン”を含むキナゾリン誘導体は、医薬品化学で広く研究されてきました . これらの化合物は、抗真菌剤、抗ウイルス剤、抗糖尿病剤、抗癌剤、抗炎症剤、抗菌剤、抗酸化剤などの幅広い薬理活性を示すことが知られています .

抗癌活性

キナゾリン化合物は、癌研究の分野で大きな可能性を示しています . たとえば、合成された分子(E)-1-(4-(2-(トリフルオロメチル)キナゾリン-4-イルアミノ)フェニル)-3-(4-(トリフルオロメチル)フェニル)プロプ-2-エン-1-オンは、特定の癌細胞のライフサイクルにおいて重要なプロセスであるβ-ヘマチン形成を阻害することがわかりました .

抗炎症活性

キナゾリン誘導体は、抗炎症作用を示すことも報告されています . これは、“4-クロロ-7-(トリフルオロメチル)キナゾリン”を新しい抗炎症薬の開発のための潜在的な候補にします。

抗菌活性

キナゾリン化合物の抗菌活性は、科学研究のもう1つの興味深い分野です . これらの化合物は、潜在的に新しい抗菌剤の開発に使用できます。

抗酸化活性

キナゾリン誘導体は、抗酸化作用を示すことが知られています . 抗酸化物質は、不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です。フリーラジカルは、環境やその他の圧力に対する反応として、体が生成します。

有機合成

“4-クロロ-7-(トリフルオロメチル)キナゾリン”を含むキナゾリンは、有機合成の分野における重要なヘテロ環式化合物です . これらは、さまざまな天然物、医薬品、機能性有機材料、農薬の合成における構成要素としてよく使用されます .

創薬

Safety and Hazards

作用機序

Target of Action

Quinazoline derivatives have been known to exhibit activity against various targets such as vascular endothelial growth factor (vegf) and epidermal growth factor . These targets play crucial roles in cell proliferation and survival, making them important in the context of cancer therapeutics.

Mode of Action

Quinazoline derivatives often act as inhibitors, binding to their target proteins and disrupting their normal function . This can lead to changes in cellular processes, such as reduced cell proliferation.

Biochemical Pathways

For instance, inhibition of VEGF can disrupt angiogenesis, a process critical for tumor growth and metastasis .

Result of Action

Based on the known effects of quinazoline derivatives, it can be inferred that this compound may exhibit anti-proliferative activity against certain cell lines .

特性

IUPAC Name |

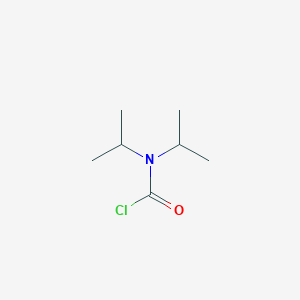

4-chloro-7-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNDITTYYNJLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510314 | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16499-65-3 | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)